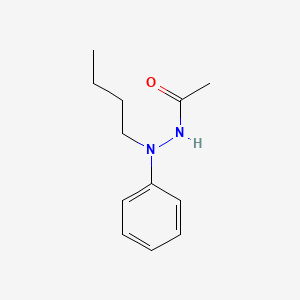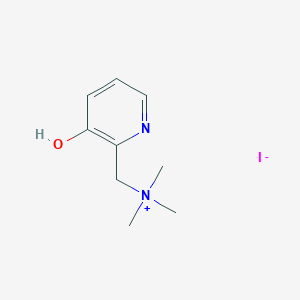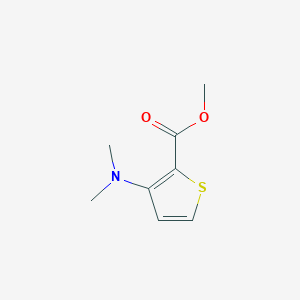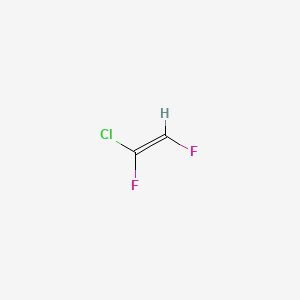
Ethene, 1-chloro-1,2-difluoro-, (1E)-
Overview
Description
Ethene, 1-chloro-1,2-difluoro-, (1E)-, also known as 1-chloro-1,2-difluoroethylene, is an organofluorine compound with the molecular formula C2HClF2. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the ethene backbone, making it a halogenated ethylene derivative. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethene, 1-chloro-1,2-difluoro-, (1E)- can be achieved through several methods. One common approach involves the halogenation of ethylene. For instance, the reaction of ethylene with chlorine and fluorine gases under controlled conditions can yield the desired compound. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In an industrial setting, the production of Ethene, 1-chloro-1,2-difluoro-, (1E)- often involves the use of large-scale reactors where ethylene is exposed to chlorine and fluorine gases. The process is carefully monitored to control the reaction conditions, such as temperature and pressure, to maximize yield and minimize by-products. The resulting product is then purified through distillation or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethene, 1-chloro-1,2-difluoro-, (1E)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the ethene backbone can participate in addition reactions with various reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the halogen atoms.
Addition: Hydrogenation can be performed using hydrogen gas and a metal catalyst like palladium.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
Substitution: Products include compounds where the chlorine or fluorine atoms are replaced by other functional groups.
Addition: Hydrogenation results in the formation of 1-chloro-1,2-difluoroethane.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.
Scientific Research Applications
Ethene, 1-chloro-1,2-difluoro-, (1E)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.
Industry: It is used in the production of polymers, refrigerants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethene, 1-chloro-1,2-difluoro-, (1E)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in radical reactions, leading to the formation of reactive intermediates that can interact with cellular components. The specific pathways and targets depend on the context of its use and the conditions under which it is applied.
Comparison with Similar Compounds
Similar Compounds
Ethene, 1,1-dichloro-2,2-difluoro-: Another halogenated ethylene derivative with two chlorine and two fluorine atoms.
Ethene, 2-chloro-1,1-difluoro-: A similar compound with a different arrangement of chlorine and fluorine atoms.
Ethane, 1-chloro-1,1-difluoro-: A saturated analog with a single bond between the carbon atoms.
Uniqueness
Ethene, 1-chloro-1,2-difluoro-, (1E)- is unique due to its specific arrangement of halogen atoms and the presence of a double bond. This configuration imparts distinct reactivity and chemical properties, making it valuable for specific applications in synthesis and industry.
Properties
IUPAC Name |
(E)-1-chloro-1,2-difluoroethene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2/c3-2(5)1-4/h1H/b2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJENPNUXCMYXPT-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\F)/Cl)\F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288620 | |
| Record name | Ethene, 1-chloro-1,2-difluoro-, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2837-86-7, 30860-28-7, 359-04-6 | |
| Record name | Ethene, 1-chloro-1,2-difluoro-, (1E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2837-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-1-Chloro-2-fluoroethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002837867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-Chloro-2-fluoroethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030860287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, 1-chloro-1,2-difluoro-, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-1,2-difluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the molecular structure of 1-chloro-1,2-difluoroethylene and how does it influence its interactions?
A1: 1-Chloro-1,2-difluoroethylene is a haloethylene, characterized by the presence of both chlorine and fluorine atoms bonded to its carbon backbone. Research using microwave spectroscopy has revealed intriguing details about its structure and interactions. For instance, studies on the complex formed between (E)-1-chloro-1,2-difluoroethylene and acetylene show a specific interaction pattern. [] The acetylene molecule forms a primary hydrogen bond with the fluorine atom attached to the same carbon as the chlorine atom. [] Interestingly, a secondary interaction occurs between acetylene and the hydrogen atom on this same carbon. [] This secondary interaction, despite inducing some angle strain, is stabilized by the strong electrostatic attraction of the fluorine-hydrogen bond. [] This suggests that the specific arrangement of halogen atoms in 1-chloro-1,2-difluoroethylene plays a significant role in its ability to form intermolecular interactions.
Q2: What spectroscopic data is available for 1-chloro-1,2-difluoroethylene and what insights does it provide?
A2: Microwave spectroscopy has been instrumental in characterizing both the structure and interactions of 1-chloro-1,2-difluoroethylene. Researchers have investigated both the cis and trans isomers of this molecule, obtaining precise measurements of their rotational constants and chlorine quadrupole coupling constants. [] This data is crucial for understanding the molecule's three-dimensional structure and the distribution of electron density around the chlorine atom. Furthermore, studies utilizing both broadband, chirped-pulse and narrowband, Balle-Flygare Fourier transform microwave spectrometers have provided detailed information on the rotational spectrum of 1-chloro-1,2-difluoroethylene and its complexes. [] This level of detail allows for the precise determination of bond lengths, bond angles, and the orientation of different functional groups within the molecule.
Q3: How does halogen substitution influence the interactions of 1-chloro-1,2-difluoroethylene compared to similar molecules?
A3: Comparing the interactions of 1-chloro-1,2-difluoroethylene with those of related molecules like 1,1,2-trifluoroethylene and cis-1,2-difluoroethylene provides valuable insights into the effects of halogen substitution on bonding motifs. [] By analyzing the variations in the strength and geometry of the hydrogen bond formed with acetylene, researchers can deduce how the presence of different halogen atoms affects electron distribution and intermolecular interactions. This comparative approach helps to understand the role of specific halogen atoms in defining the overall reactivity and potential applications of haloethylene compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


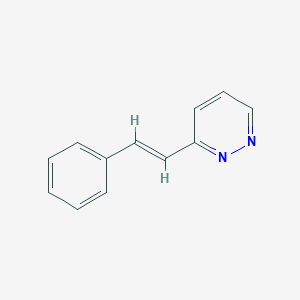
![N6,N6-diethyl-4,8-di(tert-butyl)-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-amine](/img/structure/B3067018.png)
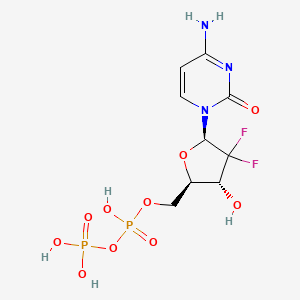
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B3067033.png)
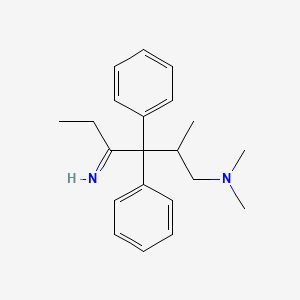
![12-chloro-5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B3067043.png)
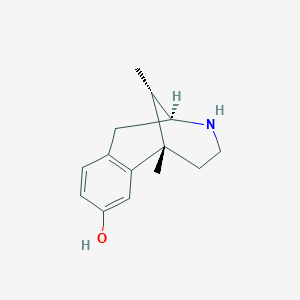
![5,7-Dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3067052.png)
![5-Chloro-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B3067061.png)
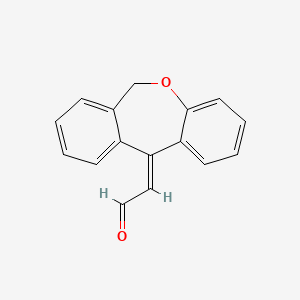
![Urea, N-(4-chlorophenyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]-](/img/structure/B3067070.png)
